N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)oxalamide
説明
特性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O4/c1-24(2)16(14-4-6-15(21)7-5-14)11-23-20(26)19(25)22-10-13-3-8-17-18(9-13)28-12-27-17/h3-9,16H,10-12H2,1-2H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIAXNQPARWNSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NCC1=CC2=C(C=C1)OCO2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realm of anticancer research. This article explores the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant data tables and case studies.
1. Synthesis of the Compound
The synthesis of N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)oxalamide typically involves multi-step organic reactions. The compound is characterized by the presence of a benzo[d][1,3]dioxole moiety, which is known for its biological activity.
2.1 Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)oxalamide. For instance, derivatives containing the benzo[d][1,3]dioxole structure have shown significant antitumor activity against various cancer cell lines:
- IC50 Values : In a comparative study, compounds with similar structures exhibited IC50 values lower than standard chemotherapeutics like doxorubicin:
The mechanisms through which these compounds exert their anticancer effects include:
- EGFR Inhibition : Compounds have been shown to inhibit epidermal growth factor receptor (EGFR), a key player in cancer cell proliferation.
- Apoptosis Induction : Studies using annexin V-FITC assays indicated that these compounds can induce apoptosis in cancer cells by affecting mitochondrial pathways and regulating proteins such as Bax and Bcl-2 .
- Cell Cycle Arrest : Analysis revealed that these compounds can cause cell cycle arrest at various phases, contributing to their antiproliferative effects .
Table 1: Comparative IC50 Values of N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)oxalamide and Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N1-(benzo[d][1,3]dioxol-5-ylmethyl)-... | HepG2 | 2.38 |
| N1-(benzo[d][1,3]dioxol-5-ylmethyl)-... | HCT116 | 1.54 |
| N1-(benzo[d][1,3]dioxol-5-ylmethyl)-... | MCF7 | 4.52 |
| Doxorubicin | HepG2 | 7.46 |
| Doxorubicin | HCT116 | 8.29 |
| Doxorubicin | MCF7 | 4.56 |
Case Study 1: Antitumor Activity Evaluation
A study published in PubMed evaluated several benzo[d][1,3]dioxole derivatives for their antitumor activity against various cancer cell lines. The results indicated that certain derivatives had superior efficacy compared to conventional chemotherapeutics.
Case Study 2: Mechanistic Insights
Another investigation focused on the molecular docking studies to elucidate the binding affinities of these compounds with EGFR and other targets involved in cancer progression . The findings suggested that modifications on the benzo[d][1,3]dioxole moiety could enhance binding efficiency and biological activity.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can side reactions be minimized?
The synthesis involves multi-step reactions, typically starting with coupling of the benzo[d][1,3]dioxol-5-ylmethyl amine with the 2-(dimethylamino)-2-(4-fluorophenyl)ethyl moiety via oxalic acid derivatives. Key steps include:
- Controlled conditions : Use of inert atmospheres (N₂/Ar) to prevent oxidation .
- Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) to enhance solubility and reaction efficiency .
- Temperature optimization : Reflux conditions (e.g., 60–80°C) for amide bond formation, monitored by TLC . Purification via column chromatography or recrystallization ensures >95% purity .
Q. How is the structural integrity of the compound validated?
Methodological validation includes:
Q. What are the primary biological activities reported for this compound?
Preliminary studies highlight:
- Antiproliferative activity : IC₅₀ values of 2–10 µM against CCRF-CEM (leukemia) and MIA PaCa-2 (pancreatic cancer) cell lines .
- Enzyme inhibition : Potential targeting of kinases or proteases due to oxalamide’s hydrogen-bonding capacity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Methodological approaches include:
- Substituent variation : Modify the 4-fluorophenyl or dimethylamino groups to assess impact on potency .
- Pharmacophore mapping : Use X-ray crystallography (e.g., PDB deposition) to identify critical binding motifs .
- In silico modeling : Molecular docking (AutoDock Vina) to predict target interactions .
Q. What experimental strategies resolve contradictions in reported biological data?
Contradictions (e.g., variable IC₅₀ across cell lines) are addressed via:
Q. How does the compound’s pharmacokinetic profile influence in vivo vs. in vitro study design?
Key considerations:
Q. What are the challenges in scaling up synthesis for preclinical studies?
Scalability hurdles include:
- Catalyst efficiency : Transition from Pd-based catalysts to cheaper alternatives (e.g., Cu) for cost reduction .
- Purification bottlenecks : Replace column chromatography with crystallization for large batches .
- Yield optimization : DOE (Design of Experiments) to balance temperature, solvent, and stoichiometry .
Methodological Tables
Q. Table 1: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Amide coupling | DCM, EDC/HOBt, RT | 65–75 | |
| Purification | Silica column (EtOAc/hexane) | 90 |
Q. Table 2: Anticancer Activity by Cell Line
| Cell Line | IC₅₀ (µM) | Assay Type | Reference |
|---|---|---|---|
| CCRF-CEM | 2.1 ± 0.3 | MTT | |
| MIA PaCa-2 | 8.7 ± 1.2 | SRB |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
